4-Difluoromethoxy-2-fluoro-3-formylpyridine
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4(3-12)5(1-2-11-6)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPSCGNDMHUJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Fluorination and Formylation
The primary synthetic approach involves initial fluorination of a pyridine precursor, followed by selective introduction of the difluoromethoxy and aldehyde groups.
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Fluorination | Potassium fluoride (KF), polar aprotic solvents (e.g., sulfolane, DMSO), temperature 180–240°C | Regioselective fluorination at the 2-position | Formation of fluorinated pyridine intermediates with high regioselectivity |
| 2. Difluoromethoxy Introduction | Chlorodifluoromethane (ClCF$_2$H) or electrochemical fluorination, pH-controlled conditions | Attachment of the difluoromethoxy group at position 3 | Formation of the key difluoromethoxy substituent |
| 3. Formylation | Vilsmeier-Haack reaction or formylation reagents (e.g., POCl$_3$, DMF) | Introduction of the aldehyde group at position 3 | Final product with desired functional groups |
Data Tables Summarizing Preparation Methods
| Method | Reagents | Solvent | Temperature Range | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Fluorination + Formylation | KF, POCl$_3$, DMF | DMSO, DMF | 180–240°C | >75%, high regioselectivity | Multi-step, requires purification |
| Catalytic C–H fluorination | Pd(OAc)$_2$, chlorodifluoromethane | Acetonitrile, sulfolane | 80–100°C | Up to 90% regioselectivity | Suitable for late-stage modifications |
| Electrochemical fluorination | Electrochemical cell + fluorinating agents | Aqueous or organic media | Variable | Variable, optimized per system | Eco-friendly, scalable |
Research Findings and Notable Studies
c. Catalytic C–H Activation : Recent research demonstrates the effectiveness of palladium-catalyzed C–H activation for regioselective fluorination, reducing reaction times and improving yields, especially for late-stage functionalization of complex pyridine derivatives.
Notes on Process Optimization and Scale-Up
- Temperature Control : Maintaining temperatures below 240°C is critical to prevent side reactions such as ring opening or defluorination.
- Solvent Choice : Polar aprotic solvents like sulfolane and DMSO facilitate fluorination and improve solubility of reagents.
- Catalyst Selection : Transition-metal catalysts (palladium, copper) significantly enhance regioselectivity and yield.
- Purification : Chromatography and recrystallization are employed to achieve high purity (>98%), crucial for pharmaceutical applications.
Summary of Key Research Findings
| Aspect | Findings |
|---|---|
| Regioselectivity | Controlled by directing groups, catalysts, and solvent effects |
| Yield Optimization | Elevated temperature, catalyst screening, and solvent choice improve yields |
| Scale-up | Continuous flow reactors and automated systems enable larger-scale synthesis with consistent quality |
| Characterization | NMR (^19F, ^1H), HRMS, and X-ray crystallography confirm structure and regioisomerism |
Chemical Reactions Analysis
4-Difluoromethoxy-2-fluoro-3-formylpyridine undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Addition: The formyl group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 4-Difluoromethoxy-2-fluoro-3-formylpyridine as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. Compounds that target FGFRs are being investigated for their therapeutic efficacy against various cancers, including breast and lung cancer .
Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against FGFR, leading to reduced tumor cell proliferation in vitro. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring could enhance potency and selectivity against FGFR subtypes.
| Compound | FGFR Inhibition % | IC50 (µM) |
|---|---|---|
| Base Compound | 65% | 2.5 |
| Modified A | 80% | 1.2 |
| Modified B | 75% | 1.8 |
1.2 Antimicrobial Properties
Fluorinated compounds are known to exhibit enhanced biological activity due to their unique electronic properties. Research has shown that this compound possesses antimicrobial properties against specific bacterial strains, making it a candidate for developing new antibiotics .
Case Study:
In vitro testing against Staphylococcus aureus revealed that this compound inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Material Science Applications
2.1 Fluorinated Polymers
The introduction of fluorine into polymer matrices can significantly alter their physical and chemical properties, enhancing thermal stability and chemical resistance. This compound is being explored as a building block in the synthesis of novel fluorinated polymers with applications in coatings and adhesives .
Data Table: Properties of Fluorinated Polymers
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |
|---|---|---|---|
| Polymer A | 250 | Excellent | Coatings |
| Polymer B | 230 | Good | Adhesives |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis, which has shown promise in reducing reaction times while improving product quality .
Synthesis Pathway Example:
- Starting Material: 2-Fluoro-3-formylpyridine
- Reagent: Difluoromethoxy reagent
- Conditions: Microwave irradiation, solvent-free conditions
- Yield: Up to 90%
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-2-fluoro-3-formylpyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluoro groups can enhance the compound’s binding affinity and specificity for these targets. The formyl group can participate in covalent bonding with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 4-Difluoromethoxy-2-fluoro-3-formylpyridine and related pyridine derivatives:
Key Observations:
Reactivity : The formyl group (-CHO) in the target compound distinguishes it from derivatives with hydroxyl (-OH) or carboxy (-COOH) groups. The formyl group is highly reactive toward nucleophilic additions (e.g., forming Schiff bases), enabling its use as a synthetic intermediate . In contrast, hydroxyl and carboxy groups () enhance solubility and hydrogen-bonding interactions.
This contrasts with the polar carboxy group in ’s compound, which reduces lipophilicity.
Electronic Effects : Fluorine atoms at positions 2 and 4 (target compound) induce electron-withdrawing effects, stabilizing the pyridine ring’s electron-deficient nature. Similar effects are observed in 2-Fluoro-5-(4-fluorophenyl)pyridine (), where fluorine enhances resonance stabilization .
Biological Activity
4-Difluoromethoxy-2-fluoro-3-formylpyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C8H6F3N
- CAS Number: 1806333-91-4
The presence of difluoromethoxy and fluoro groups enhances its reactivity and interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes: The formyl group can engage in covalent bonding with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of their activity.
- Receptors: The difluoromethoxy and fluoro groups may enhance binding affinity and specificity towards various receptors, influencing signal transduction pathways.
These interactions can lead to significant biochemical effects, which vary depending on the specific target and biological context.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties: Investigations into its role as an antineoplastic agent are ongoing, focusing on its ability to inhibit tumor growth through enzyme modulation.
- Anti-inflammatory Effects: The compound's interaction with inflammatory pathways may lead to reduced inflammation in preclinical models.
Case Studies
-
Anticancer Mechanism:
- A study demonstrated that this compound inhibits cell proliferation in cancer cell lines by targeting specific kinases involved in cell cycle regulation. The compound showed IC50 values in the low micromolar range, indicating potent activity against cancer cells.
-
Enzyme Inhibition:
- Research published in a peer-reviewed journal highlighted the compound's ability to inhibit certain enzymes related to metabolic pathways. This inhibition was linked to altered cellular metabolism, which is crucial for cancer progression.
Comparative Analysis
A comparison with similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Differences | Biological Activity |
|---|---|---|
| 4-Difluoromethoxy-3-fluoro-2-formylpyridine | Different position of fluoro/formyl groups | Varies in enzyme inhibition potency |
| 4-Methoxy-2-fluoro-3-formylpyridine | Absence of difluoromethoxy group | Lower binding affinity to target receptors |
| 4-Difluoromethoxy-2-chloro-3-formylpyridine | Chloro instead of fluoro | Altered reactivity affecting biological interactions |
Applications in Drug Discovery
Given its promising biological activities, this compound is being evaluated as a lead compound in drug discovery efforts targeting:
- Cancer Therapy: Its potential as an anticancer agent is under investigation, especially for solid tumors.
- Infectious Diseases: Studies are exploring its antimicrobial properties against resistant strains.
Q & A
Q. What are the key challenges in synthesizing 4-difluoromethoxy-2-fluoro-3-formylpyridine, and how can reaction conditions be optimized?
Synthesis of this compound involves balancing reactivity of the formyl group with stability of fluorinated substituents. Common methods include Vilsmeier-Haack formylation of fluorinated pyridine precursors under controlled anhydrous conditions. Optimization requires careful monitoring of temperature (typically 0–5°C to prevent side reactions) and stoichiometry of reagents (e.g., POCl₃/DMF ratio). Impurities often arise from over-halogenation or hydrolysis of the formyl group, necessitating purification via column chromatography (silica gel, hexane/EtOAc gradient) . Safety protocols for handling fluorinated intermediates (e.g., toxicity of trifluoromethylated byproducts) should align with guidelines for pyridine derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization of fluorinated pyridine derivatives?
- ¹⁹F NMR : Critical for distinguishing between -OCHF₂ and -CF₃ groups (δ ~ -70 to -80 ppm for difluoromethoxy vs. ~ -60 ppm for trifluoromethyl).
- ¹H NMR : The formyl proton resonates as a singlet at δ ~9.8–10.2 ppm; coupling with adjacent fluorine atoms may cause splitting.
- IR : Confirm formyl group via C=O stretch at ~1680–1720 cm⁻¹.
- HRMS : Exact mass calculation must account for isotopic patterns of fluorine (e.g., [M+H]⁺ for C₈H₅F₃NO₂: theoretical 228.0273; observed within ±2 ppm) .
Q. What stability considerations are critical for storing this compound?
The formyl group is prone to oxidation and hydrolysis. Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent light-induced degradation. Stability tests under varying pH (e.g., 4–8) and humidity (≤40% RH) are recommended to assess shelf life .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of the formyl group in nucleophilic addition reactions?
The electron-withdrawing nature of -OCHF₂ and -F groups increases electrophilicity of the formyl carbon, accelerating reactions with nucleophiles (e.g., hydrazines for hydrazone formation). However, steric hindrance from fluorine atoms may reduce accessibility. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity in reactions like Wittig olefination .
Q. What strategies resolve contradictory crystallographic data for fluorinated pyridine analogs?
Contradictions often arise from disordered fluorine atoms or solvent inclusion. Single-crystal X-ray diffraction with low-temperature data collection (100 K) improves resolution. For example, in related compounds like 2-fluoro-5-(4-fluorophenyl)pyridine, disorder was resolved by refining occupancy factors and applying restraints to fluorine positions . Pair distribution function (PDF) analysis may supplement diffraction data for amorphous impurities .
Q. How can computational methods predict biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases) can prioritize derivatives for synthesis. QSAR models trained on fluorinated pyridine datasets highlight logP and polar surface area as critical parameters for blood-brain barrier penetration. Meta-MD simulations assess binding kinetics under physiological conditions .
Q. What are the pitfalls in interpreting HPLC purity data for fluorinated aldehydes?
Fluorinated compounds often exhibit tailing or split peaks due to interactions with residual silanol groups on C18 columns. Use end-capped columns and acidic mobile phases (0.1% TFA in H₂O/MeCN) to improve resolution. Confirm purity via orthogonal methods (e.g., ¹⁹F NMR quantitation) .
Methodological Guidance for Contradictory Data
Q. Discrepancies in reported melting points for fluorinated pyridines: How to validate?
- DSC analysis : Run at 5°C/min under N₂ to detect polymorphic transitions.
- Hot-stage microscopy : Observe phase changes visually. For example, a compound reported at mp 123–124°C may show broader ranges due to solvent retention.
Q. Conflicting reactivity in cross-coupling reactions: Steric vs. electronic effects?
Suzuki-Miyaura coupling of the formylpyridine with boronic acids (e.g., arylboronic acids from ) may fail due to fluoride-leaving-group competition. Use Pd(OAc)₂/XPhos catalysts and degassed solvents to favor transmetallation. Steric maps (e.g., A-value calculations) guide substituent placement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
